Product packaging for Di(1H-imidazol-1-yl)methane(Cat. No.:CAS No. 84661-56-3)

Di(1H-imidazol-1-yl)methane

Cat. No.: B1218982
CAS No.: 84661-56-3
M. Wt: 148.17 g/mol
InChI Key: UYHHYFDKCLECEJ-UHFFFAOYSA-N
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Description

Overview of Bis(imidazole) Derivatives in Contemporary Chemistry

Bis(imidazole) derivatives are a class of organic compounds characterized by two imidazole (B134444) rings linked by a bridging unit. This structural motif has proven to be of immense interest in various fields of chemistry. globaljournals.org The presence of two nitrogen donor atoms in the imidazole rings allows these molecules to act as versatile ligands, forming stable complexes with a wide range of metal ions. evitachem.comsmolecule.com This coordination ability is central to their application in catalysis, where they can facilitate a variety of organic transformations. smolecule.com

The applications of bis(imidazole) derivatives extend into materials science, where they are utilized in the development of new materials with specific electronic and catalytic properties. evitachem.com Furthermore, their structural resemblance to biological molecules has led to investigations into their potential roles in biological systems. evitachem.com The diverse biological activities of imidazole-containing compounds, including antimicrobial and anticancer properties, have spurred the synthesis and study of numerous novel bis-imidazole derivatives. globaljournals.org The flexibility in modifying the bridging unit and the imidazole rings allows for the fine-tuning of the electronic and steric properties of these ligands, making them highly adaptable for various applications. globaljournals.org

Rationale for Focused Research on Di(1H-imidazol-1-yl)methane

The focused research on this compound stems from its distinctive characteristics as a bidentate chelating ligand. smolecule.com The two imidazole groups, connected by a central methane (B114726) bridge, can coordinate to a metal ion through their nitrogen atoms, forming a stable six-membered chelate ring. smolecule.commdpi.com This chelation enhances the stability of the resulting metal complexes, making them suitable for various applications, including catalysis and the study of metal-ligand interactions. smolecule.com

The simple methylene (B1212753) bridge in this compound provides a fundamental platform for understanding the coordination behavior of bis(imidazole) ligands. Its structural simplicity allows for detailed investigations into the electronic and steric effects of the imidazole moieties on the properties of the metal complexes. The compound serves as a versatile building block in organic synthesis for creating more complex molecules. smolecule.com Additionally, this compound has been explored for its potential in constructing coordination polymers and metal-organic frameworks (MOFs), where it can act as a linker between metal centers. acs.org

Historical Context of Imidazole-Based Ligand Development

The history of imidazole-based ligands is rooted in the discovery of imidazole itself by Heinrich Debus in 1858. mdpi.comwikipedia.org Initially named glyoxaline, it was synthesized from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia. mdpi.comwikipedia.org The recognition of the imidazole moiety as a crucial component in biologically significant molecules, such as the amino acid histidine, propelled further research into its chemistry.

The development of imidazole-containing ligands for coordination chemistry gained significant momentum in the 20th century. Researchers began to explore the ability of imidazole and its derivatives to form complexes with various metal ions. researchgate.netacs.org This exploration was driven by the desire to mimic the coordination environment of metal ions in biological systems, where the imidazole side chain of histidine often plays a key role in metal binding in enzymes and proteins. mdpi.com The synthesis of multidentate ligands incorporating imidazole rings, such as bis- and tris(imidazole) derivatives, represented a significant advancement, allowing for the formation of more stable and well-defined metal complexes. researchgate.netmcmaster.ca This has led to their widespread use in areas ranging from bioinorganic chemistry to materials science. researchgate.net

Comparative Analysis with Related Bis-Heterocyclic Methane Systems

This compound is part of a larger family of bis-heterocyclic methane ligands, which includes well-studied systems like poly(pyrazolyl)methanes and bis(1H-indazol-1-yl)methane. A comparative analysis of these systems reveals the influence of the heterocyclic ring on the coordination properties and applications of the ligands.

Poly(pyrazolyl)methanes: Tris(pyrazolyl)methane and its derivatives, often referred to as "scorpionate" ligands, are well-established in coordination chemistry. eiu.edu They typically coordinate to a metal center in a tridentate fashion. mdpi.com Bis(pyrazolyl)methanes, on the other hand, are bidentate ligands that form six-membered chelate rings upon coordination, similar to this compound. mdpi.comrsc.org The pyrazole (B372694) rings in these ligands are generally considered to be more electron-withdrawing than imidazole rings, which can influence the electronic properties of the resulting metal complexes. smolecule.com Recent applications have highlighted their use in stabilizing chiral coordination complexes and in catalysis. mdpi.com

Bis(1H-indazol-1-yl)methane: Indazole is a bicyclic heterocycle containing a pyrazole ring fused to a benzene (B151609) ring. Bis(1H-indazol-1-yl)methane is structurally similar to this compound but possesses greater steric bulk due to the fused benzene rings. mdpi.comnih.gov This increased steric hindrance can affect the coordination geometry and reactivity of its metal complexes. csic.es Despite their structural similarity to the extensively studied poly(pyrazolyl)methanes, the synthetic accessibility of poly(indazolyl)methanes has historically limited their investigation. mdpi.comnih.gov However, recent developments have provided more efficient synthetic routes, opening up new avenues for exploring their coordination chemistry and potential applications, including in the pharmaceutical industry. mdpi.comdigitellinc.com

The table below provides a comparative overview of these ligand systems.

FeatureThis compoundPoly(pyrazolyl)methanesBis(1H-indazol-1-yl)methane
Heterocyclic Ring ImidazolePyrazoleIndazole
Donating Atoms Two Nitrogen atomsTwo or three Nitrogen atomsTwo Nitrogen atoms
Chelate Ring Size 6-membered6-membered (for bis-derivatives)6-membered
Steric Hindrance ModerateVaries with substitutionHigh
Electronic Properties More electron-donatingMore electron-withdrawingInfluenced by the fused benzene ring
Primary Applications Catalysis, Coordination Polymers, Materials Science evitachem.comsmolecule.comCatalysis, Bioinorganic Chemistry, Supramolecular Chemistry eiu.edursc.orgCoordination Chemistry, Potential Pharmaceuticals mdpi.comdigitellinc.com

This comparative analysis underscores the unique position of this compound within the broader landscape of bis-heterocyclic methane ligands, with its specific combination of electronic and steric properties making it a valuable tool in modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B1218982 Di(1H-imidazol-1-yl)methane CAS No. 84661-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(imidazol-1-ylmethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHHYFDKCLECEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233651
Record name N,N-Diimidazoylmethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84661-56-3
Record name N,N-Diimidazoylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084661563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diimidazoylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of Di 1h Imidazol 1 Yl Methane

Established Synthetic Pathways for Di(1H-imidazol-1-yl)methane

The synthesis of this compound can be achieved through several established routes, primarily involving condensation reactions and catalytic approaches.

Condensation Reactions with 1H-Imidazole and Methylene (B1212753) Sources

A prevalent method for synthesizing this compound involves the condensation reaction of 1H-imidazole with a suitable methylene source. smolecule.com Formaldehyde (B43269) and its derivatives are commonly employed as the methylene bridge provider. evitachem.com The reaction is often carried out under acidic conditions, which facilitates the condensation process. smolecule.com

Another notable methylene source is dimethyl sulfoxide (B87167) (DMSO). mdpi.comsemanticscholar.org In a one-pot synthesis, 1H-indazole, a structural analog of imidazole (B134444), has been successfully reacted with DMSO to produce bis(1H-indazol-1-yl)methane. mdpi.comsemanticscholar.org This suggests a similar potential for DMSO to act as a methylene source in reactions with 1H-imidazole.

The table below summarizes common methylene sources used in the synthesis of this compound and its analogs.

Methylene SourceReactantProductReference
Formaldehyde1H-ImidazoleThis compound smolecule.comevitachem.com
Dimethyl Sulfoxide (DMSO)1H-IndazoleBis(1H-indazol-1-yl)methane mdpi.comsemanticscholar.org
Methylene Chloride1H-IndazoleMixture including bis(1H-indazol-1-yl)methane mdpi.com
Methylene Bromide/IodidePyrazole (B372694)Substituted bis(1H-pyrazol-1-yl)methane mdpi.comsemanticscholar.org
ChloroformPotassium salt of pyrazoleTri(1H-pyrazol-1-yl)methane mdpi.comsemanticscholar.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of this compound synthesis. Both metal catalysts and the optimization of reaction conditions are key factors in these approaches.

Various metal catalysts have been employed to facilitate the synthesis of this compound and its derivatives. Lewis acids are known to enhance the reaction between imidazole and formaldehyde, leading to improved yields and shorter reaction times. smolecule.com

In the synthesis of the analogous bis(1H-indazol-1-yl)methane, 3d-metal salts, such as cobalt(II) chloride, have proven to be effective catalysts. mdpi.comsemanticscholar.org These catalysts enable a high-yielding, one-pot synthesis using DMSO as the methylene source. mdpi.comsemanticscholar.org Research has also explored the use of cobalt or nickel salts to facilitate the reaction. evitachem.com Furthermore, this compound itself is used as a ligand in the synthesis of bifunctional catalysts, such as those involving cationic zinc-porphyrin polymers supported on carbon nanotubes. nih.gov These catalysts have shown high activity in reactions like the cycloaddition of epoxides and CO2. nih.gov

The following table highlights some of the metal catalysts used in the synthesis of this compound and related compounds.

CatalystReactantsProductKey FindingReference
Lewis Acids1H-Imidazole, FormaldehydeThis compoundEnhanced yield and reduced reaction time. smolecule.com
3d-Metal Salts (e.g., CoCl₂·6H₂O)1H-Indazole, DMSOBis(1H-indazol-1-yl)methaneHigh-yielding, one-pot synthesis. mdpi.comsemanticscholar.org
Cobalt or Nickel Salts1H-Imidazole, Methylene SourceThis compoundFacilitates the reaction. evitachem.com
Zinc-Porphyrin Polymer (using this compound as a ligand)Epoxides, CO₂Cyclic CarbonatesHighly active bifunctional catalyst. nih.gov

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound. Refluxing the reactants in solvents like methanol (B129727) or acetonitrile (B52724) can lead to good yields and high purity. smolecule.com

In the metal-catalyzed synthesis of bis(1H-indazol-1-yl)methane, dimethyl sulfoxide (DMSO) serves as both the solvent and the methylene source. mdpi.comsemanticscholar.org The reaction is typically conducted at a high temperature, around 175 °C, for 24 hours in a pressure vessel. mdpi.com Time optimization studies have shown that a 24-hour reaction time is optimal for complete conversion. mdpi.comsemanticscholar.org Milder conditions with other solvents like dimethylformamide, toluene, and dichloromethane (B109758) did not yield the desired product. mdpi.com

The solvent can also influence the structure of the resulting metal complexes. For instance, the reaction of bis(imidazol-1-yl)methane with a ruthenium dimer in methanol yielded a binuclear complex, while the same reaction in acetonitrile led to C-N bond cleavage and the formation of a different complex with coordinated imidazole molecules. spbu.ru

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is essential for optimizing synthetic strategies and expanding the applications of this compound.

Detailed Reaction Mechanisms

The formation of this compound from the condensation of imidazole and formaldehyde is proposed to proceed through a mechanism involving the initial formation of a hydroxymethylimidazole intermediate. This intermediate then reacts with a second imidazole molecule to yield the final product. The acidic conditions facilitate the dehydration steps in this process.

In the case of the metal-catalyzed reaction using DMSO as the methylene source, the mechanism is thought to involve the dual role of DMSO as both a methylene source and an oxidant in the presence of the metal catalyst. semanticscholar.org However, experiments have shown that the presence of a strong oxidant like hydrogen peroxide, even with a metal catalyst, does not lead to product formation, indicating a more complex role for the metal-DMSO system. mdpi.com

NMR monitoring of the reaction between bis(imidazol-1-yl)methane and a ruthenium dimer in deuterated acetonitrile revealed the formation of an intermediate Ru-L1 complex that rapidly decomposes. spbu.ru This observation, along with the detection of free imidazole, suggests a C-N bond breaking process, although the exact mechanism for this cleavage has not been fully elucidated. spbu.ru

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The synthesis of this compound is significantly influenced by the choice of catalysts and reaction conditions, which dictate the selectivity of the reaction pathway and the final product yield. A prevalent synthetic route involves the condensation reaction between 1H-imidazole and a methylene source, such as formaldehyde or dimethyl sulfoxide (DMSO). evitachem.com The careful control of parameters like temperature, solvent, and catalyst is crucial for optimizing the synthesis. evitachem.comsmolecule.com

Various metal catalysts, including those from the 3d-block elements, have been shown to effectively catalyze the formation of this compound and its derivatives. For instance, salts of cobalt(II), nickel(II), iron(II), and zinc(II) have been successfully employed. evitachem.comsemanticscholar.org A one-pot synthesis method for the related compound, bis(1H-indazol-1-yl)methane, utilizes 3d-metal salts like CoCl₂, FeCl₂, NiCl₂, and ZnCl₂ with DMSO serving as the methylene source. semanticscholar.org This reaction is typically conducted at elevated temperatures, around 175 °C, to achieve complete conversion. semanticscholar.orgmdpi.com Time optimization studies for a similar synthesis showed that a reaction time of 24 hours was optimal for complete conversion, with shorter times resulting in incomplete reactions or no product formation. semanticscholar.orgmdpi.com

The choice of solvent also plays a critical role. Solvents like acetonitrile and dimethyl sulfoxide are commonly used, often under reflux conditions for several hours. evitachem.com Lewis acids can also be used as catalysts to facilitate the reaction between imidazole and formaldehyde, potentially leading to higher yields and shorter reaction times. smolecule.com The reaction pathway can also be directed towards the formation of a single, exclusive product, as demonstrated in the synthesis of bis(1H-indazol-1-yl)methane, which avoids the formation of isomeric byproducts often seen in other methods. mdpi.com

Below is a table summarizing the influence of different catalysts and conditions on the synthesis of this compound and related compounds.

CatalystMethylene SourceSolventTemperatureTimeOutcome
CoCl₂, NiCl₂Formaldehyde/DMSOAcetonitrile/DMSORefluxSeveral hoursFormation of this compound. evitachem.com
Lewis AcidsFormaldehydeNot SpecifiedNot SpecifiedReduced reaction timesEnhanced yield of this compound. smolecule.com
CoCl₂, FeCl₂, NiCl₂, ZnCl₂DMSODMSO175 °C24 hoursHigh-yielding, exclusive formation of bis(1H-indazol-1-yl)methane. semanticscholar.org
trans-[Co(pyridine)₄Cl₂]ClDMSODMSO175 °C24 hoursSimilar yields to CoCl₂ for bis(1H-indazol-1-yl)methane. semanticscholar.org

Advanced Characterization Techniques for Synthetic Validation

The structural integrity and purity of synthesized this compound are confirmed through a combination of advanced characterization techniques. These methods provide detailed information about the molecular structure in both solution and solid states.

Spectroscopic Methods for Structural Elucidation (NMR, FTIR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural elucidation of this compound.

¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms within the molecule. For the related compound bis(1H-indazol-1-yl)methane, complete characterization using ¹H and ¹³C NMR has been reported, providing a definitive structural proof. semanticscholar.orgmdpi.com In coordination chemistry, NMR is also used to study the electronic environment of the imidazole protons upon complexation with metal ions. evitachem.com

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of bis(1H-indazol-1-yl)methane shows characteristic peaks corresponding to various vibrational modes, including C-H and C-N stretching, which helps to confirm the presence of the imidazole rings and the methylene bridge. semanticscholar.org For instance, characteristic absorption bands for a related compound were observed at 3106 cm⁻¹ (w), 3060 cm⁻¹ (m), and 2957 cm⁻¹ (w), among others. semanticscholar.org

The following table presents typical spectroscopic data for compounds related to this compound.

TechniqueCompoundKey Observations
¹H NMRbis(1H-indazol-1-yl)methaneUsed for complete characterization and to monitor reaction conversion. semanticscholar.orgmdpi.com
¹³C NMRbis(1H-indazol-1-yl)methaneProvides evidence for the carbon framework of the molecule. semanticscholar.orgmdpi.com
FTIR (cm⁻¹)bis(1H-indazol-1-yl)methane3106 (w), 3060 (m), 2957 (w), 2921 (w), 1617 (m), 1499 (m), 1463 (m). semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been used to determine the crystal structure of this compound and its derivatives, providing accurate bond lengths and angles. mdpi.comresearchgate.net

The crystal structure of this compound reveals that the two imidazole rings are planar. evitachem.com For the analogous bis(1H-indazol-1-yl)methane, the N-CH₂-N bond angle was determined to be 113.5(3)°. semanticscholar.org The crystal packing of these molecules is often stabilized by van der Waals forces. researchgate.net In some cases, such as bis(imidazol-1-yl)methane monohydrate, hydrogen bonding with water molecules also plays a role in the crystal structure. researchgate.net

The crystallographic data for this compound and a related compound are summarized in the table below.

CompoundCrystal SystemSpace GroupKey Structural Features
bis(imidazole-1-yl)methaneMonoclinicC2/mDihedral angle between imidazole rings is 75.0 (2)°. researchgate.net
bis(1H-indazol-1-yl)methaneMonoclinicC2N1-CH₂-N10 bond angle of 113.5(3)°. semanticscholar.org
bis(imidazole-1-yl)methane monohydrateMonoclinicI2Stabilized by hydrogen bonding with water molecules. researchgate.net

Coordination Chemistry of Di 1h Imidazol 1 Yl Methane

Fundamental Principles of Di(1H-imidazol-1-yl)methane as a Ligand

Bidentate Chelating Behavior and Ligand Design Principles

This compound, often abbreviated as "bim" or "L" in literature, is a versatile N-donor ligand in coordination chemistry. Its fundamental coordinating ability stems from the two nitrogen atoms located in the imidazole (B134444) rings, which are capable of donating lone pairs of electrons to a metal center. smolecule.comevitachem.com The two imidazole groups are connected by a flexible methylene (B1212753) (-CH₂-) bridge. This structural arrangement allows the molecule to function as a bidentate ligand, binding to a metal ion through two separate nitrogen donor sites to form a stable chelate ring. smolecule.com

The design of this compound as a ligand is comparable to that of the well-studied poly(pyrazolyl)methane ligands. Both classes of compounds feature two nitrogen-containing heterocyclic rings linked by a methylene group. smolecule.com This similarity allows for comparative studies to understand how the subtle differences between imidazole and pyrazole (B372694) rings influence the coordination behavior, stability, and ultimately the physical and chemical properties of the resulting metal complexes. smolecule.com The flexibility of the methylene bridge allows the imidazole rings to rotate and orient themselves to accommodate the geometric preferences of various metal ions, contributing to the ligand's versatility in forming diverse coordination architectures.

Coordination Modes and Geometries

This compound exhibits a variety of coordination modes, which in turn leads to a range of coordination geometries in its metal complexes. The primary coordination modes observed are:

Bidentate Chelating: The ligand can coordinate to a single metal center through the N3 atoms of both imidazole rings, forming a seven-membered chelate ring. This mode is common in mononuclear complexes.

Bridging Bidentate: The ligand can bridge two different metal centers, with each imidazole ring coordinating to a separate metal ion. This mode is crucial in the formation of binuclear complexes and extended coordination polymers. mdpi.com

These coordination modes give rise to various geometries around the metal center, including tetrahedral and octahedral configurations. acs.orgresearchgate.net For instance, in complexes with Zinc(II) and Cadmium(II), the final dimensionality of the coordination polymer (from 1D chains to 3D frameworks) is heavily influenced by the coordination mode of the this compound ligand in conjunction with auxiliary ligands like carboxylates. rsc.org The interplay between the flexible nature of the this compound ligand and the geometric requirements of the metal ion and other co-ligands dictates the final supramolecular structure.

Synthesis and Characterization of Metal Complexes with this compound

Formation of Stable Coordination Complexes with Transition Metals

This compound readily forms stable coordination complexes with a variety of transition metals. evitachem.com The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent system. evitachem.commdpi.com The resulting complexes can be isolated and characterized using standard analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. mdpi.comcolab.ws

Ruthenium(II) Complexes and Structural Characterization

The reaction of this compound (referred to as L¹) with the arene-ruthenium dimer [(p-cym)Ru(µ-Cl)₂]₂ demonstrates the formation of stable Ru(II) complexes, with the reaction outcome being highly dependent on the solvent used. mdpi.com

When the reaction is conducted in methanol (B129727), a binuclear complex with the formula [Ru₂(L¹)²(p-cym)₂Cl₂]Cl₂ is formed. mdpi.comcolab.ws In this complex, two this compound ligands act in a bridging bidentate fashion, linking the two ruthenium centers to form a cyclic structure. mdpi.com This represents the first structurally characterized example of a ruthenium complex where a bis(azol-1-yl)alkane ligand functions as a bridging component. mdpi.com

Conversely, performing the same reaction in acetonitrile (B52724) results in an unexpected cleavage of a C-N bond within the ligand, leading to the formation of a mononuclear complex, [Ru(ImH)₂(p-cym)Cl]Cl, where coordinated imidazole molecules (ImH) are present instead of the intact this compound ligand. mdpi.comcolab.ws

The structural characterization of these complexes was accomplished through single-crystal X-ray diffraction, which provided precise details on bond lengths and coordination geometries. For the binuclear complex, the Ru-N distances were determined to be 2.0933(18) Å and 2.1099(17) Å. mdpi.com

A series of half-sandwich arene-ruthenium complexes with the general formula [(η⁶-arene)RuCl(κ²-L)]⁺ have also been synthesized using various substituted bis-imidazole methane (B114726) ligands. nih.gov

Interactive Data Table: Selected Ruthenium(II) Complexes with this compound

Complex FormulaLigand (L¹)SolventCoordination Mode of L¹Structural FeatureReference
[Ru₂(L¹)²(p-cym)₂Cl₂]Cl₂This compoundMethanolBridging BidentateBinuclear, cyclic structure mdpi.comcolab.ws
[Ru(ImH)₂(p-cym)Cl]ClThis compoundAcetonitrileNot coordinated (C-N cleavage)Mononuclear with coordinated imidazole mdpi.comcolab.ws
Zinc(II) and Cadmium(II) Complexes and Their Structural Diversity

The coordination chemistry of this compound with d¹⁰ metal ions like Zinc(II) and Cadmium(II) is particularly rich, leading to a wide array of coordination polymers with diverse structures and dimensionalities. rsc.orgmdpi.com The structural outcome is highly sensitive to the choice of auxiliary ligands, typically multidentate carboxylates, which are used in conjunction with the primary this compound ligand. rsc.orgacs.org

A study involving the hydrothermal synthesis of five new Zn(II) and Cd(II) coordination polymers using this compound (L) and various carboxylic acids highlighted this structural diversity. rsc.org The resulting architectures ranged from a 1D zigzag chain to 2D layers and a 2-fold interpenetrated 3D network. rsc.org This demonstrates that the combination of the flexible this compound linker and the rigid or semi-rigid carboxylate co-ligands allows for fine-tuning of the final solid-state structure. rsc.orgacs.org

For example, the reaction of Zn(II) or Cd(II) salts with this compound and different dicarboxylates or tricarboxylates yielded complexes with varied topologies. rsc.org The structural diversity is also influenced by the coordination geometry of the metal center and the specific conformations adopted by the flexible this compound ligand. acs.orgresearchgate.net In some cases, supramolecular 3D metal-organic frameworks (MOFs) with polycatenated layered structures have been assembled. mdpi.com

Interactive Data Table: Structural Diversity of Zn(II) and Cd(II) Complexes

Complex FormulaMetal IonAuxiliary LigandDimensionality/TopologyReference
[Zn(L)(H₂L¹¹¹¹)₂·(H₂O)₀.₂]nZn(II)1,3,5-benzenetricarboxylic acid1D zigzag chain rsc.org
{[Zn(L)(L²²²)]·H₂O}nZn(II)4,4'-oxybis(benzoic acid)2D (4,4) layer rsc.org
{[Cd₂(L)₂(L²²²)₂]·2H₂O}nCd(II)4,4'-oxybis(benzoic acid)2D (4,4) layer rsc.org
{[Cd(L)(L³³)]·H₂O}nCd(II)m-phthalic acid2D (4,4) layer rsc.org
[Cd(L)(L⁴⁴)]nCd(II)p-phthalic acid3D interpenetrated (α-Po) rsc.org
{[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H₂O }nZn(II)terephthalate (B1205515)3D polycatenated layers mdpi.com
Copper(I) Halide Complexes and Aggregation

The flexible nature of the this compound (bim) ligand allows for the formation of diverse and intricate copper(I) halide complexes. The coordination of bim with copper(I) halides often leads to the assembly of polynuclear and polymeric structures, where the final architecture is influenced by the halide present and the stoichiometry of the reactants.

Research has demonstrated the synthesis and structural characterization of various copper(I) iodide coordination complexes with bidentate biimidazole bridging ligands, showcasing a range of aggregation patterns. For instance, different copper-iodide aggregates such as [Cu2I2], [Cu4I4], and [Cu6I6] have been observed, bridged by diimidazole-type ligands to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. researchgate.net The flexibility of the ligand, characterized by its "bite" angle and the dihedral angles between the imidazole rings, plays a crucial role in accommodating these different inorganic clusters. researchgate.net

In these complexes, the copper(I) centers typically adopt a tetrahedral coordination geometry, bonding to nitrogen atoms from the imidazole rings and halide ions. researchgate.net The bridging nature of both the this compound ligand and the halide ions facilitates the extension of the structures into higher-dimensional networks. The interplay between the ligand's conformational freedom and the preferred coordination geometries of the copper(I) ions dictates the resulting supramolecular architecture. researchgate.net These copper(I) halide complexes are also of interest for their potential luminescent properties, which are often attributed to charge transfer transitions involving the metal, halide, and ligand. researchgate.net

Cobalt(II)-Azido Complexes and Magnetic Properties

The combination of this compound with cobalt(II) ions and the azide (B81097) (N₃⁻) anion has yielded a fascinating class of coordination polymers with interesting magnetic properties. The azide ligand is well-known for its ability to mediate magnetic exchange interactions between metal centers, and its combination with the versatile bim ligand and various co-ligands has led to novel structural topologies and magnetic behaviors. acs.org

A study involving the use of this compound, different dicarboxylate co-ligands (ortho-, meta-, and para-benzenedicarboxylic acid), and azide has produced three new three-dimensional (3D) cobalt(II)-azido complexes. acs.org In these structures, the cobalt(II) ions are linked by both the bim ligands and the azide anions, creating complex networks. The specific dicarboxylate co-ligand used was found to influence the final topology of the coordination polymer. acs.org

Impact of Anions and Co-ligands on Complex Architecture

The final structure of a coordination complex is not solely determined by the metal ion and the primary ligand. Anions and co-ligands play a crucial role in directing the self-assembly process and influencing the dimensionality and topology of the resulting architecture. acs.orgrsc.org This is particularly evident in the coordination chemistry of this compound.

The shape, size, and coordination ability of anions can have a remarkable influence on the structure of the complexes. researchgate.net For example, in a series of silver(I) complexes with a flexible dithioether ligand, different anions (e.g., NO₃⁻, ClO₄⁻, various carboxylates) led to the formation of structures with varying dimensionalities, from 1D chains to 2D layers. acs.org Similarly, in cobalt(II) complexes with a di-imidazolyl-functionalized benzoic acid, the use of nitrate (B79036) versus perchlorate (B79767) as the counter-anion resulted in two distinct 3D structures with different network topologies. researchgate.net The nitrate anion, being a better coordinator, participated in the formation of the framework, while the perchlorate anion remained as a guest in the channels of the structure. researchgate.net

Co-ligands, particularly those with multiple coordination sites like dicarboxylic acids, are also instrumental in building complex architectures. rsc.org The reaction of this compound with Zn(II) or Cd(II) salts in the presence of different carboxylic acid co-ligands has yielded a variety of coordination polymers, ranging from 1D zigzag chains to 2D layers and 3D interpenetrated networks. rsc.org The geometry and flexibility of the co-ligand, in conjunction with the coordination preferences of the metal ion and the bridging capability of this compound, dictate the final supramolecular assembly. For instance, the use of 1,3,5-benzenetricarboxylic acid resulted in a 1D chain, while 4,4'-oxybis(benzoic acid) led to a 2D layered structure. rsc.org

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

A variety of spectroscopic techniques and structural analysis methods are employed to elucidate the nature of the interactions between metal ions and this compound. evitachem.commdpi.com These methods provide valuable insights into bond lengths, bond angles, coordination geometries, and the electronic environment of the complex.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational modes of the ligand and to observe shifts in these modes upon coordination to a metal ion. mdpi.com The stretching frequencies of the imidazole ring and the C-N bonds are particularly sensitive to coordination. Changes in the IR spectrum can confirm the coordination of the ligand to the metal center and can also provide clues about the coordination mode. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides information about the chemical environment of the atoms in the ligand. mdpi.com Upon complexation, the chemical shifts of the protons and carbons in the this compound ligand change, indicating the donation of electron density from the nitrogen atoms to the metal ion. NMR can be used to study the behavior of complexes in solution and to characterize their purity and composition. mdpi.com

TechniqueInformation Gained
X-ray Crystallography Precise 3D structure, bond lengths and angles, coordination geometry. mdpi.com
Infrared (IR) Spectroscopy Confirmation of ligand coordination, changes in vibrational frequencies. mdpi.com
NMR Spectroscopy Information on the electronic environment of the ligand in solution. mdpi.com
UV-Vis Spectroscopy Electronic transitions within the complex. semanticscholar.org
Elemental Analysis Determination of the elemental composition of the complex. mdpi.com

Theoretical Approaches to Metal-Di(1H-imidazol-1-yl)methane Interactions

Computational Studies on Coordination Thermodynamics and Kinetics

Computational chemistry offers powerful tools to investigate the thermodynamics and kinetics of coordination processes involving this compound. These studies provide insights into the stability of the resulting metal complexes and the mechanisms of their formation. While specific computational studies focusing solely on the thermodynamics and kinetics of this compound complexes are not extensively detailed in the provided context, the principles of such investigations can be inferred from related research.

Theoretical models can be used to calculate the binding energies between the ligand and various metal ions, providing a quantitative measure of the thermodynamic stability of the complexes. These calculations can help to predict which metal ions will form the most stable complexes with this compound. Furthermore, computational methods can be employed to explore the potential energy surfaces of the coordination reactions. This allows for the identification of transition states and the calculation of activation energies, which are crucial for understanding the kinetics of complex formation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and bonding in metal complexes of this compound. nih.gov DFT calculations provide a detailed picture of how the ligand's orbitals interact with the metal's orbitals, offering explanations for observed properties such as magnetic behavior and spectroscopic features.

In the study of cobalt(II)-azido complexes containing this compound, DFT calculations were performed to gain a better understanding of the magnetic exchange mechanism. nih.gov These calculations can determine the spin densities on the metal ions and bridging ligands, which helps to explain the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic coupling between the metal centers. nih.gov The results of these calculations can be correlated with experimental magnetic susceptibility data.

DFT can also be used to analyze the nature of the metal-ligand bond. By examining the molecular orbitals of the complex, it is possible to identify the contributions from the metal and the ligand to the bonding orbitals. This provides insights into the degree of covalency in the metal-ligand interaction. Furthermore, DFT calculations can be used to predict and interpret spectroscopic data, such as UV-Vis and IR spectra, by calculating the electronic transitions and vibrational frequencies of the complex. mdpi.com

Theoretical MethodApplication to this compound Complexes
Thermodynamic Calculations Prediction of complex stability and binding energies.
Kinetic Modeling Investigation of reaction mechanisms and activation energies for complex formation.
Density Functional Theory (DFT) Elucidation of electronic structure, bonding, magnetic properties, and spectroscopic features. nih.govmdpi.com

Di 1h Imidazol 1 Yl Methane in Supramolecular Chemistry and Materials Science

Self-Assembly Processes and Supramolecular Architectures

The ability of Di(1H-imidazol-1-yl)methane to self-assemble into complex, ordered structures is a cornerstone of its utility in supramolecular chemistry. This self-assembly is driven by a combination of non-covalent interactions, leading to the formation of diverse and functional supramolecular architectures.

This compound as a Building Block for Supramolecular Structures

This compound serves as a versatile building block, or tecton, for the construction of elaborate supramolecular structures. Its two imidazole (B134444) groups, connected by a methylene (B1212753) bridge, can coordinate with metal ions, acting as a bidentate chelating ligand that forms stable cyclic complexes. This coordination is a primary driver in the self-assembly of discrete molecular architectures. The rotational flexibility of the imidazole moieties allows them to adopt various orientations, accommodating the geometric requirements of different self-assembled structures. researchgate.net

The self-assembly process can be influenced by the choice of metal precursors. For instance, the combination of diimidazole donors with different palladium(II) and platinum(II) acceptors can lead to the formation of molecular triangles, squares, or even more complex spherical structures. researchgate.net This highlights the programmability of the self-assembly process, where the final architecture is a result of the interplay between the ligand's flexibility and the coordination geometry of the metal center.

Furthermore, the methylene bridge in this compound provides a degree of flexibility that is crucial in the formation of coordination polymers. iucr.org This flexibility allows the ligand to bridge metal centers in various ways, leading to the formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.net The resulting supramolecular structures often exhibit interesting properties, such as porosity, which can be exploited for applications in gas storage and separation.

Hydrogen Bonding and π-Stacking Interactions in Crystal Engineering

In the solid state, the arrangement of this compound-containing structures is heavily influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. These interactions are fundamental to the principles of crystal engineering, which seeks to design and control the formation of crystalline solids with desired properties.

π-π stacking interactions between the aromatic imidazole rings are another critical factor in the crystal engineering of these compounds. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute to the stability of the crystal lattice. The spatial arrangement and number of aromatic moieties are important factors in determining the extended structural dimension. researchgate.net In some structures, π-π stacking interactions can lead to the formation of extended arrays, influencing the material's electronic and photophysical properties. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex 3D supramolecular networks from lower-dimensional coordination polymers. acs.org

Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. This compound has emerged as a valuable ligand in the design and synthesis of novel MOFs with diverse topologies and potential applications.

Design Principles for this compound-Based MOFs

The design of MOFs based on this compound relies on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. The flexible nature of the this compound ligand, however, introduces a degree of unpredictability, often leading to the formation of novel and complex structures.

A common strategy for constructing MOFs with this ligand is the mixed-ligand approach. mdpi.com This involves the use of this compound in conjunction with other organic linkers, typically carboxylates, to create frameworks with desired properties. The carboxylate ligands can coordinate to the metal centers, forming secondary building units (SBUs), which are then linked by the this compound ligands to form the extended framework. The choice of the carboxylate co-ligand can significantly influence the final structure, leading to a variety of network topologies. acs.orgacs.org

The selection of the metal ion is another crucial design parameter. Transition metals such as zinc(II), cobalt(II), and copper(II) are commonly used due to their coordination preferences. acs.orgacs.org For instance, Zn(II) ions are often favored for the synthesis of luminescent MOFs. mdpi.com The reaction conditions, such as solvent system and temperature, also play a critical role in directing the self-assembly process and determining the final crystalline phase.

Topology and Interpenetration in MOF Structures

The flexible nature of the this compound ligand allows for the formation of a wide range of network topologies in the resulting MOFs. The topology of a MOF describes the connectivity of its building blocks and is often represented by a Schläfli symbol. MOFs incorporating this ligand have been shown to exhibit various topologies, including diamondoid (dia), platinum sulfide (B99878) (PtS), and primitive cubic (pcu) nets. acs.orgacs.org

Interpenetration is a common phenomenon in MOFs with large void spaces, where two or more independent networks are entangled with each other. This can significantly impact the porosity and stability of the material. researchgate.net In MOFs based on this compound, interpenetration is frequently observed, with the degree of interpenetration varying depending on the specific synthetic conditions and the co-ligands used. For example, twofold, threefold, fourfold, and even fivefold interpenetrating networks have been reported. acs.orgacs.orgresearchgate.net While interpenetration reduces the accessible pore volume, it can enhance the framework's stability through additional van der Waals interactions between the entangled networks. researchgate.net In some cases, the interpenetration of two-dimensional layers can lead to the formation of a three-dimensional supramolecular framework. mdpi.com

Table 1: Examples of MOF Topologies with this compound
ComplexTopologyInterpenetrationReference
[Co3(L)2(o-BDC)2(N3)2]ndiaNot specified acs.org
[Co3(L)2(m-BDC)2(N3)2]n·nH2OsqlNot specified acs.org
[Co2(L)2(p-BDC)(N3)2]n·2nMeOHpcuNot specified acs.org
[Zn2(L)(SO4)2]·2H2OPtS2-fold acs.org

Impact of Ligand Conformation on Framework Topology

The conformational flexibility of the this compound ligand is a key factor in determining the final topology of the MOF. The methylene bridge allows the two imidazole rings to rotate relative to each other, adopting a range of conformations from eclipsed to staggered. This flexibility enables the ligand to adapt to the coordination requirements of different metal centers and co-ligands, leading to a diverse array of framework structures.

In some cases, the ligand can adopt a specific conformation to facilitate the formation of a particular network. For instance, in a diamondoid network, the ligand may adopt a tetrahedral-like arrangement to connect the metal nodes. In other cases, a more linear conformation may be favored to form layered structures. The ability to control the ligand's conformation is therefore a powerful tool for the rational design of MOFs with specific topologies and properties.

Table 2: List of Chemical Compounds
Compound NameMolecular Formula
This compoundC7H8N4
1,2-benzenedicarboxylate (o-BDC)C8H4O4^2-
1,3-benzenedicarboxylate (m-BDC)C8H4O4^2-
1,4-benzenedicarboxylate (p-BDC)C8H4O4^2-
Azide (B81097)N3^-
Cobalt(II)Co^2+
Zinc(II)Zn^2+
SulfateSO4^2-
Methanol (B129727)CH4O
WaterH2O

Applications of this compound in Advanced Materials

The versatile and flexible nature of this compound, often abbreviated as 'bim' or 'L' in literature, makes it a valuable ligand in the construction of advanced materials. Its ability to bridge metal centers leads to the formation of coordination polymers and metal-organic frameworks (MOFs) with a variety of structures and functionalities. These materials are explored for their specific electronic, magnetic, catalytic, and luminescent properties.

Functional Materials with Specific Electronic or Catalytic Properties

The incorporation of this compound into metal-organic frameworks has led to the development of functional materials with tailored electronic and catalytic capabilities. Current time information in Bangalore, IN. The nitrogen atoms in the imidazole rings act as effective coordination sites for transition metal ions, facilitating the creation of robust and functional solid-state structures. Current time information in Bangalore, IN.evitachem.com

Table 1: Magnetic Properties of Cobalt(II) Coordination Polymers with this compound (L)
CompoundAncillary LigandsMagnetic PropertyReference
[Co3(L)2(o-BDC)2(N3)2]nAzido, 1,2-benzenedicarboxylate (o-BDC)Ferromagnetic coupling between Co(II) ions. evitachem.comresearchgate.net
[Co3(L)2(m-BDC)2(N3)2]n·nH2OAzido, 1,3-benzenedicarboxylate (m-BDC)Ferromagnetic coupling between Co(II) ions. evitachem.comresearchgate.net
[Co2(L)2(p-BDC)(N3)2]n·2nMeOHAzido, 1,4-benzenedicarboxylate (p-BDC)Ferromagnetic coupling between Co(II) ions. evitachem.comresearchgate.net

In the realm of catalysis, this compound serves as a crucial building block. Current time information in Bangalore, IN. While direct catalytic applications of its polymers are an emerging area, studies on structurally similar compounds highlight the potential. For example, arene-ruthenium(II) complexes formed with bis(imidazol-1-yl)methane have shown catalytic activity in transfer hydrogenation reactions. evitachem.com This suggests that coordination polymers incorporating this compound could be designed to act as heterogeneous catalysts, offering advantages like recyclability and stability. acs.org

Luminescent Properties of this compound-Based Materials

A study involving the synthesis of five new Zn(II) and Cd(II) coordination polymers constructed with this compound (L) and various auxiliary carboxylic acid ligands demonstrated this potential. rsc.org The resulting materials, ranging from 1D chains to 3D networks, all displayed photoluminescence in the solid state. rsc.org

Another significant finding is the development of a supramolecular 3D Zn(II) metal-organic framework, {[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H₂O}n (Zn-MOF), which uses bis(imidazol-1-yl)methane (bim) and terephthalate (B1205515) (bdc²⁻) as linkers. mdpi.comresearchgate.net This Zn-MOF exhibits a blue emission with a maximum at 430 nm when excited at 325 nm. mdpi.com Crucially, its luminescence shows a "turn-off" response in the presence of certain ions, demonstrating its potential application as a selective luminescent sensor. mdpi.comresearchgate.net The quenching of luminescence by Fe³⁺ and Cr₂O₇²⁻ ions makes it a candidate for detecting these species in solutions. mdpi.com

Table 2: Luminescent Properties of Zn(II) and Cd(II) Coordination Polymers with this compound
CompoundMetal IonAncillary LigandEmission Max (λem)Excitation Max (λex)Potential ApplicationReference
{[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H₂O}nZn(II)Terephthalate (bdc²⁻)430 nm325 nmLuminescent sensor for Fe³⁺ and Cr₂O₇²⁻ mdpi.comresearchgate.net
[Zn(L)(H₂L¹)₂·(H₂O)₀.₂]nZn(II)1,3,5-benzenetricarboxylic acidNot specifiedNot specifiedSolid-state luminescent material rsc.org
{[Cd(L)(L⁴)]nCd(II)p-phthalic acidNot specifiedNot specifiedSolid-state luminescent material rsc.org

The investigation into these materials is driven by the goal of creating functional systems where the luminescent output can be precisely engineered by selecting the appropriate metal centers and organic linkers. mdpi.com The combination of the flexible this compound ligand with various carboxylates has proven to be a fruitful strategy for generating novel luminescent MOFs. rsc.orgmdpi.com

Catalytic Applications of Di 1h Imidazol 1 Yl Methane and Its Complexes

Di(1H-imidazol-1-yl)methane as a Ligand in Homogeneous Catalysis.smolecule.comevitachem.com

In homogeneous catalysis, this compound acts as a ligand to form coordination complexes with various transition metals. evitachem.com The electronic properties and stability of the resulting metal complex can be fine-tuned by the ligand, influencing its catalytic performance. rsc.orgdiva-portal.org The nitrogen atoms in the imidazole (B134444) rings donate their lone pairs of electrons to the metal center, creating stable chelate complexes that can activate substrates and facilitate chemical transformations. evitachem.com

Complexes formed with this compound and related imidazole-containing ligands have demonstrated activity in various oxidation and reduction reactions. evitachem.com The ligand framework plays a crucial role in stabilizing the metal center, which is often the active site for catalysis. nih.gov For instance, N-heterocyclic carbene (NHC) ligands, which are structurally related to imidazoles, are known to form highly stable bonds with transition metals and are used in numerous catalytic transformations. rsc.org

The catalytic efficiency of these metal complexes in oxidation processes is often linked to their redox potentials. rsc.org Ligands can stabilize high oxidation states of the metal, which is a key step in many oxidative catalytic cycles. rsc.org In some cases, the imidazole-based ligand itself can be "redox non-innocent," meaning it can actively participate in the electron transfer processes of the reaction rather than just acting as a passive scaffold for the metal ion. researchgate.net

Research has explored complexes with various metals, including iron, ruthenium, and copper, for oxidation catalysis. rsc.orgnih.govrsc.org Iron, in particular, is an attractive metal for catalysis due to its high natural abundance and low toxicity. nih.gov The stability of these complexes under harsh oxidative conditions is a critical factor for their practical application. nih.gov

Table 1: Examples of Metal Complex Types and Their Roles in Oxidation/Reduction

Metal CenterLigand TypeCatalytic ProcessRole of Ligand
RutheniumImidazole-basedWater Oxidation, Alkene EpoxidationStabilizes high oxidation states (e.g., Ru(IV)=O), influencing redox potential. rsc.orgdiva-portal.org
IronImidazole-basedGeneral OxidationProvides a stable coordination environment; of interest due to low toxicity and abundance. nih.gov
CopperPyridinyl-imidazoleBenzene (B151609) HydroxylationTunes the electronic properties and reduction potential of the metal center. rsc.org

The unique catalytic properties of this compound complexes are exploited in various organic synthesis applications. evitachem.com

Arene-ruthenium(II) complexes featuring this compound as a ligand have been synthesized and evaluated for their catalytic activity. evitachem.commdpi.com In one study, the reaction of this compound (L1) with the dimeric precursor [(p-cym)Ru(µ-Cl)2]2 in methanol (B129727) resulted in the formation of a binuclear complex, [Ru2(L1)2(p-cym)2Cl2]Cl2. mdpi.comnsc.ru This complex was subsequently tested as a catalyst for transfer hydrogenation, a reaction that involves the transfer of hydrogen from a donor molecule to a substrate, such as a ketone or imine. mdpi.com Interestingly, performing the same reaction in acetonitrile (B52724) led to the cleavage of a C-N bond in the ligand and the formation of a different, mononuclear complex. mdpi.comnsc.ru

Table 2: Catalytic Activity of a Ruthenium-Di(1H-imidazol-1-yl)methane Complex in Transfer Hydrogenation

CatalystSubstrateReactionKey Finding
Arene-ruthenium(II) complexes with this compoundKetones/IminesTransfer HydrogenationThe synthesized complexes demonstrate catalytic activity for this transformation. mdpi.comnsc.ru

This compound can also find utility in coupling reactions. smolecule.com Due to the nucleophilic character of its imidazole rings, it has been identified as a potential coupling agent, particularly in the field of peptide synthesis. smolecule.com In this context, it would facilitate the formation of amide bonds between amino acids.

Applications in Organic Synthesis

This compound in Heterogeneous Catalysis and MOF-Catalysis.nih.govacs.org

Beyond its use in discrete molecular complexes, this compound is a valuable building block for creating heterogeneous catalysts, most notably Metal-Organic Frameworks (MOFs). bldpharm.comresearchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. nih.govengineering.org.cn Their high surface area, tunable pore sizes, and the potential for functionalizing both the metal nodes and organic linkers make them highly attractive for heterogeneous catalysis. nih.govmdpi.com

When used as the organic linker in a MOF, this compound connects metal centers to form a robust, porous framework. researchgate.net These MOFs can act as bifunctional catalysts, possessing both Lewis acidic sites (at the unsaturated metal centers) and Lewis basic sites (on the nitrogen atoms of the imidazole rings). nih.govacs.org This dual functionality can be advantageous for cascade reactions where multiple, distinct catalytic steps are required. nih.gov

The structural and chemical diversity of MOFs allows for the design of catalysts tailored for specific reactions. acs.orgmdpi.com For example, MOFs constructed from imidazole derivatives and various metal centers have been investigated for their photocatalytic activity in degrading dyes. researchgate.net The well-defined pores and channels within MOFs can also impart shape and size selectivity to the catalytic process, similar to zeolites. mdpi.com The synthesis of MOFs typically involves solvothermal methods, where the metal salt and the organic linker react in a suitable solvent under heat. engineering.org.cnresearchgate.net

Table 3: Potential Catalytic Applications of this compound-Based MOFs

MOF FeatureCatalytic AdvantagePotential Applications
High Surface Area & PorosityIncreased number of accessible active sites. nih.govGas-phase reactions, catalysis in solution.
Lewis Acidic Metal CentersActivation of electrophilic substrates. nih.govFriedel-Crafts reactions, cycloadditions. mdpi.com
Lewis Basic Imidazole SitesActivation of nucleophilic substrates. nih.govKnoevenagel condensation, aldol (B89426) reactions.
Bifunctionality (Acid + Base)Enables one-pot cascade or tandem reactions. nih.govSynthesis of complex organic molecules.
Tunable StructureOptimization of activity and selectivity. mdpi.comOxidation, reduction, C-C bond formation. acs.org

Mechanistic Aspects of Catalytic Processes

The catalytic utility of this compound primarily stems from its role as a versatile N-donor ligand, forming complexes with various transition metals. While detailed mechanistic studies specifically focused on catalysts derived from this compound are somewhat limited in the scientific literature, significant insights can be drawn from closely related bis(imidazole) and analogous N-heterocyclic carbene (NHC) systems, particularly in reactions such as transfer hydrogenation. The mechanism of action is intrinsically linked to the coordination of the ligand to a metal center, which in turn activates the metal for the catalytic cycle.

The primary mode of action for this compound in catalysis revolves around its capacity to coordinate with metal centers. The lone pair of electrons on the nitrogen atoms of the imidazole rings forms coordinate bonds with the metal ion, creating a chelate complex. mdpi.com This coordination stabilizes the metal center and influences its electronic properties, which is a critical factor in catalysis. mdpi.comevitachem.com The formed complexes are known to be active in various catalytic reactions, including oxidation and reduction processes. mdpi.com

Ruthenium-Catalyzed Transfer Hydrogenation

A significant area of investigation for ligands structurally similar to this compound is the ruthenium-catalyzed transfer hydrogenation of ketones. mdpi.comevitachem.com In these reactions, a hydrogen atom is transferred from a donor molecule, such as isopropanol, to a ketone, yielding an alcohol. The general mechanism, while not explicitly detailed for this compound itself, is understood to proceed through a series of well-defined steps for analogous complexes.

Extensive mechanistic studies, including mass spectrometry, nuclear magnetic resonance (NMR), and kinetic isotope effect (KIE) experiments, have been conducted on related bis-imidazole methane (B114726) ligated ruthenium(II) complexes. These studies have successfully identified crucial reaction intermediates, leading to the proposal of a plausible reaction pathway. The general steps are believed to involve:

Formation of the Active Catalyst: The pre-catalyst, a ruthenium complex with the this compound ligand, is activated. This often involves the removal of a placeholder ligand to open a coordination site.

Formation of a Ruthenium-Alkoxide: The activated catalyst reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base to form a ruthenium-alkoxide intermediate.

β-Hydride Elimination: This is a key step where the ruthenium-alkoxide undergoes β-hydride elimination to generate a ruthenium-hydride species, which is the active hydrogen-transfer agent. Acetone is formed as a byproduct from the isopropanol.

Ketone Coordination and Hydrogen Transfer: The ketone substrate coordinates to the ruthenium-hydride complex. The hydride is then transferred to the carbonyl carbon of the ketone.

Product Release and Catalyst Regeneration: The resulting alcohol product is released from the coordination sphere of the ruthenium, and the catalyst is regenerated to re-enter the catalytic cycle.

While a detailed catalytic cycle for a this compound complex has not been fully elucidated, studies on arene-ruthenium(II) complexes with substituted bis-imidazole methane ligands in formic acid dehydrogenation have provided turnover numbers (TON) up to 8830, indicating high efficiency. nih.gov

In a study involving the reaction of bis(imidazol-1-yl)methane with a ruthenium(II) p-cymene (B1678584) dimer, different products were formed depending on the solvent, highlighting the nuanced reactivity. In methanol, a binuclear complex with bridging bis(imidazol-1-yl)methane ligands was formed. mdpi.com However, in acetonitrile, an unexpected cleavage of the C-N bond in the ligand was observed, leading to a complex with coordinated imidazole molecules. mdpi.com The mechanism for this C-N bond cleavage has not yet been proposed. mdpi.com

The catalytic activity of these resulting complexes in the transfer hydrogenation of acetophenone (B1666503) was investigated. The binuclear complex formed in methanol showed significant catalytic activity.

Table 1: Catalytic Activity of Ruthenium Complexes in Transfer Hydrogenation of Acetophenone

CatalystConversion (%)
[Ru(ImH)₂(p-cym)Cl]Cl (from C-N cleavage)33
[Ru₂(L)₂(p-cym)₂Cl₂]Cl₂ (L = bis(imidazol-1-yl)methane)93
[Ru(BImH)(p-cym)Cl₂] (BImH = 1H-Benzimidazole)94

Data sourced from a study on arene-ruthenium(II) complexes. mdpi.com The reactions were conducted with 5 mol % of the Ru catalyst, NaOH as a base, and isopropyl alcohol as the hydrogen source.

Other Catalytic Systems

Complexes of this compound and its derivatives have also been explored in other catalytic transformations. For instance, manganese(II) complexes derived from bis(imidazole)methane-based ligands have been shown to be efficient catalysts for the oxidative coupling of primary amines to imines. researchgate.net Mechanistic studies on related cobalt-catalyzed oxidative transformations suggest that a Co(II)/Co(III) catalytic cycle is likely responsible.

Furthermore, this compound has been utilized as a component in the synthesis of bifunctional catalysts. For example, it has been used as a linker to create cationic porphyrin-based polymers supported on carbon nanotubes. science.gov These materials have shown efficiency in the cycloaddition of CO₂ and epoxides under solvent-free conditions, where a porphyrin zinc(II) center acts as a Lewis acid and a bromine anion serves as a nucleophile in a cooperative manner. science.gov

Di 1h Imidazol 1 Yl Methane in Biological and Sensing Research

Investigations in Biological Systems

The imidazole (B134444) moiety is a key component of many biologically active molecules, which has prompted investigations into the biological potential of synthetic imidazole-containing compounds like Di(1H-imidazol-1-yl)methane. ekb.eg The polar and ionizable nature of the imidazole ring can enhance the pharmacokinetic properties of molecules, making them attractive candidates in drug discovery. ekb.eg

Ligand Interactions with Biological Molecules

The biological activity of imidazole derivatives is often attributed to their ability to act as ligands, coordinating with metal ions in metalloenzymes or interacting with biological macromolecules. The nitrogen atoms in the imidazole rings of this compound can act as coordination sites for metal ions, a property that is fundamental to the function of many biological systems.

While direct studies detailing the specific interactions of this compound with biological molecules are limited, the broader family of bis(imidazole) derivatives has been shown to exhibit significant biological activity. For instance, bis-benzimidazole derivatives have been synthesized and evaluated for their ability to interfere with DNA topoisomerase I, a crucial enzyme in DNA replication, highlighting them as potential anticancer agents. nih.gov Another study on bis-imidazoline derivatives identified them as new ligands for the CXCR4 receptor, a target in HIV-1 infection and cancer. mdpi.com These findings suggest that the bis(imidazole) scaffold, as present in this compound, has the potential to interact with significant biological targets.

Computational Studies on Molecular Docking with Biological Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target molecule, typically a protein. This method is instrumental in modern drug design for understanding drug-receptor interactions. While specific molecular docking studies focused solely on this compound are not extensively documented in peer-reviewed literature, numerous studies have been conducted on other imidazole derivatives, providing insights into their potential binding modes.

For example, molecular docking studies have been performed on newly synthesized imidazole derivatives to investigate their antimicrobial properties. mdpi.com In such studies, the imidazole-containing compounds are docked into the active sites of target proteins to predict their binding energy and inhibition constants. mdpi.com Similar computational approaches have been applied to bis-imidazolium ionic liquids to investigate their interactions with the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR1), both of which are important targets in cancer therapy. acgpubs.org These studies on related compounds underscore the potential of this compound to be a subject of interest for future computational and molecular docking investigations to explore its therapeutic potential.

Sensing Applications of this compound-Based Materials

The electron-rich nature of the imidazole ring makes it an excellent candidate for use in chemical sensors, as it can readily interact with a variety of analytes, including metal ions and organic molecules. rsc.org The development of sensors based on imidazole derivatives is a growing area of research.

Development of Chemical Sensors

This compound can serve as a versatile building block for the synthesis of more complex structures, such as metal-organic frameworks (MOFs), which have shown significant promise in sensing applications. mdpi.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, including their porosity and luminescence, can be tailored by the choice of the metal and the organic linker.

While specific sensors based solely on this compound are not widely reported, research on MOFs constructed from similar di-imidazole ligands demonstrates the potential of this class of compounds. For example, MOFs synthesized with 1,4-di(1H-imidazol-4-yl)benzene have been shown to act as fluorescent materials for the selective and sensitive detection of Fe(III) ions and ketone molecules. rsc.org The imidazole moieties in these frameworks play a crucial role in coordinating with the metal centers and in the subsequent sensing mechanism.

Detection of Ions and Organic Pollutants

The ability of imidazole-based materials to detect specific ions and organic pollutants is of significant interest for environmental and biological monitoring. The nitrogen atoms in the imidazole ring can bind to metal ions, leading to a detectable change in the material's properties, such as its fluorescence.

The following table summarizes the sensing applications of some MOFs based on di-imidazole ligands, illustrating the potential for developing sensors based on this compound.

Sensing Material (MOF)Target Analyte(s)Principle of DetectionReference
[Zn(L)(bpdc)]·1.6H₂O (L = 1,4-di(1H-imidazol-4-yl)benzene)Fe(III) ions, Ketone moleculesFluorescence quenching rsc.org
[Cd₂(L)(Hbptc)₂] (L = 1,4-di(1H-imidazol-4-yl)benzene)Fe(III) ions, Ketone moleculesFluorescence quenching rsc.org
Cadmium(II) MOF with 1,4-bis(1H-benzimidazol-1-yl)butaneFe(III) ionsLuminescence sensing nih.gov
Coordination polymers with bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methaneAntibiotics, PesticidesLuminescent sensitivity nih.gov

These examples highlight the utility of di-imidazole linkers in the construction of MOFs for the fluorescent detection of both metal ions and organic compounds. The development of similar materials using this compound as the organic linker could lead to new and effective chemical sensors.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

Inspired by recent successes in the synthesis of structurally related compounds like bis(1H-indazol-1-yl)methane, researchers are investigating the use of alternative methylene (B1212753) sources and catalysts. semanticscholar.orgmdpi.comnih.gov Dimethyl sulfoxide (B87167) (DMSO) has emerged as a promising methylene source, particularly in reactions catalyzed by 3d transition metal salts. semanticscholar.orgmdpi.comnih.gov The optimization of these catalytic systems represents a significant area of future work. Furthermore, the application of modern synthetic techniques such as microwave-assisted synthesis, which has shown success for related compounds by drastically reducing reaction times, is a viable pathway for exploration. vulcanchem.com

Future synthetic research will likely focus on:

Catalyst Screening: Systematically evaluating a broader range of metal catalysts (e.g., salts of Co, Ni, Fe, Zn) to improve reaction efficiency and yield. evitachem.comsemanticscholar.org

One-Pot Procedures: Developing robust one-pot methods that use readily available and inexpensive starting materials to streamline the production of Di(1H-imidazol-1-yl)methane and its derivatives. semanticscholar.orgnih.gov

Alternative Methylene Sources: Investigating novel methylene-donating reagents beyond formaldehyde (B43269) and DMSO to enhance safety and reaction control. evitachem.comsemanticscholar.org

Advanced Methodologies: Implementing techniques like microwave irradiation or flow chemistry to accelerate synthesis and enable better control over reaction parameters. vulcanchem.com

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyMethylene SourceCatalyst ExamplePotential AdvantagesResearch Focus
Catalytic One-Pot Dimethyl Sulfoxide (DMSO)CoCl₂, NiCl₂High yield, simplified procedure, use of inexpensive materials. semanticscholar.orgnih.govMechanism elucidation, optimization of catalyst loading and reaction time. semanticscholar.org
Microwave-Assisted Formaldehyde/Others-Drastically reduced reaction times, improved energy efficiency. vulcanchem.comAdapting existing protocols for microwave conditions, yield optimization.
Phase-Transfer Catalysis Dichloromethane (B109758)NaOHMild reaction conditions. mdpi.comImproving product selectivity and yield over competing isomers.

Advanced Ligand Design and Modification Strategies

This compound's utility stems from its function as a versatile N,N'-bidentate chelating ligand. smolecule.com Future research is heavily focused on modifying its core structure to fine-tune the properties of the resulting metal complexes for specific applications in catalysis, medicine, and materials science. evitachem.comsmolecule.com

Modification strategies can be broadly categorized:

Backbone Modification: Altering the length and flexibility of the linker between the two imidazole (B134444) rings. Replacing the single methylene (-CH₂-) bridge with longer alkyl chains, as seen in 1,4-Di(1H-imidazol-1-yl)butane, directly influences the bite angle and conformational freedom of the ligand, which in turn dictates the geometry and stability of the coordination polymer. evitachem.com

Ring Substitution: Introducing functional groups onto the imidazole rings. This allows for the modulation of the ligand's electronic properties (donor/acceptor capabilities) and steric hindrance. Such substitutions can impact the reactivity of the coordinated metal center and introduce new functionalities, such as sites for secondary reactions or specific intermolecular interactions.

Creation of Tripodal and Multitopic Ligands: Expanding the structure by linking three or more imidazole units to a central core, as exemplified by 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene, creates ligands capable of forming more complex and higher-dimensional coordination networks. researchgate.net

A key research direction involves comparative studies with analogous ligand families, such as the widely studied poly(pyrazolyl)methanes. smolecule.com Such investigations aim to elucidate how the subtle differences between imidazole and pyrazole (B372694) rings affect the coordination behavior, stability, and functional properties of their metal complexes. smolecule.com These insights are crucial for the rational design of new ligands with tailored characteristics for targeted applications. semanticscholar.org

Integration into Multifunctional Materials

A significant and rapidly emerging application for this compound is its use as a building block, or "linker," in the construction of Metal-Organic Frameworks (MOFs). evitachem.commdpi.com Its ability to bridge two metal centers allows for the formation of extended 1D, 2D, and 3D networks. mdpi.com Future research in this area is directed towards creating multifunctional MOFs with tunable properties.

By combining this compound with different metal ions (e.g., Zn(II), Cd(II), Ni(II)) and various secondary ligands, such as dicarboxylates, researchers can systematically control the topology, porosity, and functionality of the resulting framework. evitachem.commdpi.com For instance, the combination of bis(imidazol-1-yl)methane and terephthalic acid with zinc nitrate (B79036) yields a 3D supramolecular framework with high thermal stability and luminescent properties, making it a candidate for chemical sensing applications. mdpi.com

Future research will likely explore:

Guest-Responsive MOFs: Designing frameworks that exhibit changes in their structural or physical properties (e.g., luminescence) upon interaction with specific guest molecules, leading to applications as chemical sensors. mdpi.com

Catalytic MOFs: Incorporating catalytically active metal sites within the framework, where the this compound ligand helps to create a specific chemical environment around the active center. evitachem.com

Porous Materials for Gas Storage: Exploiting the bridging nature of the ligand to construct porous materials designed for the selective capture and storage of gases like CO₂. vulcanchem.com

Hybrid Materials: Integrating this compound-based units into polyoxometalate (POM) or other inorganic-organic hybrid systems to create materials with combined functionalities, such as photocatalysis and pollutant adsorption. researchgate.net

Material TypeMetal Ion ExampleCo-ligand ExamplePotential ApplicationResearch Goal
Luminescent MOF Zn(II), Cd(II)Terephthalic acidChemical SensingEnhancing sensitivity and selectivity for specific anions or cations. mdpi.com
Catalytic Framework Ru(II)-Transfer HydrogenationImproving catalytic efficiency and recyclability. evitachem.com
Porous MOF Ni(II)DicarboxylatesCO₂ Capture, Ion RemovalMaximizing porosity and tuning surface chemistry for selective adsorption. evitachem.comvulcanchem.com
POM-Hybrid -Keggin-type polyoxoanionsPhotocatalysis, Pollutant DegradationControlling supramolecular assembly through non-covalent interactions. researchgate.net

Deeper Mechanistic Understanding of Reactivity and Functionality

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. Future research will increasingly employ a combination of experimental and computational techniques to probe its reactivity.

Key areas for mechanistic investigation include:

Coordination Dynamics: Using spectroscopic methods like NMR to monitor the changes in the ligand's electronic environment upon coordination to a metal center. evitachem.com This provides direct insight into the nature of the metal-ligand bond.

Catalytic Pathways: Elucidating the step-by-step mechanism of catalytic reactions where complexes of this compound are involved, such as in transfer hydrogenation. evitachem.com This knowledge is essential for designing more efficient catalysts.

Unusual Reactivity: Investigating unexpected reaction pathways, such as the solvent-dependent C-N bond cleavage observed when reacting this compound with a ruthenium precursor. mdpi.com Understanding the factors that trigger such bond-breaking processes is critical for controlling reaction outcomes. mdpi.com In acetonitrile (B52724), the reaction yielded a complex with coordinated imidazole molecules, whereas in methanol (B129727), a binuclear complex with the intact ligand was formed. mdpi.com

Computational Modeling: Employing molecular docking and quantum chemical calculations to predict how the ligand and its metal complexes interact with other molecules, including biological targets or substrates in a catalytic cycle. vulcanchem.comsmolecule.com Analysis of frontier molecular orbitals (HOMO-LUMO) can reveal sites of nucleophilic and electrophilic reactivity. vulcanchem.com

Formation Mechanism: Further studies are needed to confirm the mechanism of the ligand's synthesis, particularly in one-pot procedures using DMSO as a methylene source, where a Lewis acid-catalyzed pathway is postulated. semanticscholar.org

By achieving a deeper mechanistic understanding, scientists can move from empirical observation to the rational design of this compound-based systems with predictable and enhanced functionalities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Di(1H-imidazol-1-yl)methane derivatives to achieve high yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution under controlled conditions. For example, reacting imidazole derivatives with dichloroalkanes (e.g., 1,4-dichlorobutane) in polar solvents like DMSO, using NaOH as a base. Key parameters include stoichiometric ratios (e.g., 1:1.2 for imidazole-to-dichloroalkane), reaction temperature (e.g., 80°C), and duration (overnight stirring). Post-synthesis purification via crystallization or chromatography ensures purity. Variations in substituents (e.g., methyl groups on imidazole) require adjusted base strength and reaction times .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound-based ligands?

  • Methodological Answer : A combination of FTIR (to confirm N–H and C–N stretching modes), 1H^1 \text{H} and 13C^13 \text{C} NMR (to verify imidazole ring proton environments and spacer carbons), and LC-MS (for molecular weight validation) is essential. For example, 1H^1 \text{H}-NMR peaks at δ 7.4–7.6 ppm indicate imidazole protons, while aliphatic spacer protons appear at δ 4.0–4.5 ppm. X-ray crystallography further resolves crystal packing and confirms trans conformations in derivatives .

Q. How do environmental factors influence the formation of coordination polymers using this compound?

  • Methodological Answer : Solvothermal conditions (high temperature/pressure) are critical for polymerization. For instance, Co(II)-based coordination polymers synthesized under hydrothermal conditions (120°C, 72 hours) exhibit 1D chain or 2D layered structures, depending on ligand flexibility and metal-ligand ratios. Adjusting pH or solvent polarity can modulate interchain hydrogen bonding (e.g., O–H⋯N interactions) and framework dimensionality .

Advanced Research Questions

Q. What strategies can overcome aggregation-caused quenching (ACQ) in fluorescent probes incorporating this compound moieties?

  • Methodological Answer : Introducing bulky substituents (e.g., triarylboron groups) or hydrophilic linkers (e.g., ethoxyethoxyethane) disrupts π-π stacking, mitigating ACQ. For ATP-sensing probes, the this compound dication (IMI) facilitates analyte-induced finite aggregation, enabling energy transfer without fluorescence quenching. Time-resolved fluorescence spectroscopy and dynamic light scattering validate aggregation behavior .

Q. How does substituent placement on imidazole rings affect the thermal stability and phase transitions of bis(imidazole) compounds?

  • Methodological Answer : Methyl groups at the C2 position of imidazole increase thermal stability by ~20–30°C (via TGA) due to enhanced hydrophobic interactions and reduced lattice water content. Differential scanning calorimetry (DSC) reveals distinct endothermic peaks for phase transitions: non-methylated derivatives show melting points at 160–180°C, while methylated analogs exhibit broader decomposition ranges (200–220°C). Interplanar spacing (d) from XRD correlates with thermal expansion coefficients .

Q. What computational approaches are used to predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer : Density functional theory (DFT) calculations optimize ligand geometry and predict binding energies with metal nodes (e.g., Co(II), Cd(II)). Molecular dynamics simulations assess framework flexibility under thermal stress. For example, Cd(II)-MOFs with heterotopic ligands (e.g., HDIBT) show fluorescence quenching upon solvent adsorption, validated via time-dependent DFT (TD-DFT) and experimental emission spectra .

Q. How do crystal packing motifs influence the adsorption selectivity of this compound-based porous materials?

  • Methodological Answer : Hydrophobic imidazolium frameworks (e.g., tetrakis[4-(1H-imidazol-1-yl)-phenyl]methane) exhibit selective adsorption of TcO4_4^-/ReO4_4^- via anion-π interactions. Single-crystal X-ray analysis reveals pore dimensions (~6–8 Å) and π-stacking distances (3.5–4.0 Å). Batch adsorption experiments (pH 3–7, 25–45°C) quantify uptake capacities, while EXAFS confirms coordination environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.